molecular formula C10H12ClNO4S B2543711 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide CAS No. 446838-45-5

2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide

Cat. No.: B2543711
CAS No.: 446838-45-5
M. Wt: 277.72
InChI Key: IZCGHWURQBAIDG-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide is a useful research compound. Its molecular formula is C10H12ClNO4S and its molecular weight is 277.72. The purity is usually 95%.
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Scientific Research Applications

  • Combination for Library Generation : The compound 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide has been part of synthetic efforts to generate combinatorial libraries for research, as seen in the synthesis of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide. The compound crystallizes as discrete molecules, showcasing non-planar structures and is linked by intermolecular hydrogen bonds, suggesting potential for diverse chemical interactions and applications (Davis & Healy, 2010).

  • Hydrogen Bond Investigations : Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, structurally similar to the compound , have been the focus of hydrogen bond studies. These studies reveal the importance of intra- and intermolecular hydrogen-bonding in determining the molecular behavior and stability of such compounds, potentially implicating the roles these interactions play in their biological or chemical applications (Romero & Angela Margarita, 2008).

  • Silylation and Structural Insights : The silylated derivatives of N-(2-hydroxyphenyl)acetamide, a compound related to this compound, have been synthesized and analyzed, revealing insights into their structure through NMR spectroscopy, X-ray crystal analysis, and other methods. This suggests avenues for modifying and understanding the properties and applications of such compounds in greater depth (Nikonov et al., 2016).

  • Chemoselective Acetylation and Kinetics : The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, has been explored for its kinetics and mechanism. The study of such acetylation processes provides insights into the synthetic routes and modifications of the compound , potentially influencing its applications in pharmaceutical or chemical industries (Magadum & Yadav, 2018).

Mechanism of Action

The mechanism of action for “2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical process that the compound is involved in .

Properties

IUPAC Name

2-chloro-N-(4-ethylsulfonyl-2-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-2-17(15,16)7-3-4-8(9(13)5-7)12-10(14)6-11/h3-5,13H,2,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCGHWURQBAIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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